molecular formula C20H35NO8 B611256 TCO-PEG4-Acid CAS No. 1802913-21-8

TCO-PEG4-Acid

Cat. No.: B611256
CAS No.: 1802913-21-8
M. Wt: 417.5
InChI Key: PSNKSDUNMXNXDE-OWOJBTEDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

TCO-PEG4-Acid is synthesized through a series of chemical reactions involving the attachment of a trans-cyclooctene (TCO) moiety to a polyethylene glycol (PEG) chain. The process typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

TCO-PEG4-Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

TCO-PEG4-Acid exerts its effects through its functional groups:

Biological Activity

TCO-PEG4-Acid (Trans-Cyclooctene-Polyethylene Glycol 4-Acid) is a bioorthogonal compound that has gained attention in the field of bioconjugation and targeted drug delivery due to its unique properties and applications. This article provides a detailed examination of its biological activity, including its mechanism of action, applications in medical imaging and therapeutics, and relevant case studies.

This compound is characterized by its amine-reactive nature, allowing it to form stable amide bonds with amine-containing molecules. Its structure enhances solubility in aqueous media, making it suitable for various biological applications. The compound has the following chemical properties:

PropertyValue
Chemical FormulaC20H35NO8
Molecular Weight417.38 g/mol
Purity>95% (HPLC)
SolubilityDMSO, DMF, DCM, THF
Storage-20°C, desiccate

This compound participates in the inverse-electron demand Diels-Alder (IEDDA) reaction with tetrazines, a process that is highly selective and efficient. This bioorthogonal reaction allows for the conjugation of TCO-modified biomolecules with tetrazine-containing partners without the need for additional catalysts or reagents. The reaction kinetics are exceptional, with rate constants exceeding k>800s1k>800\,\text{s}^{-1}, making it one of the fastest bioorthogonal reactions available .

1. Cancer Imaging

This compound has been utilized in pretargeted PET imaging strategies. For instance, a study involving a TCO-conjugated anti-CD44v6 antibody demonstrated effective imaging of head-and-neck squamous cell carcinoma using radiolabeled tetrazines . The study highlighted the potential for this compound to facilitate specific targeting of cancer cells, improving imaging accuracy.

2. Drug Delivery Systems

The compound's ability to conjugate with various biomolecules has implications for targeted drug delivery systems. For example, this compound has been used to modify single-domain antibodies (sdAbs) for enhanced targeting of HER2-positive tumors. The modified sdAbs exhibited high affinity and specificity towards HER2, demonstrating the utility of this compound in therapeutic applications .

Case Study 1: In Vivo Imaging with this compound

In a study involving prostate cancer models, this compound was conjugated to a bombesin antagonist targeting the gastrin-releasing peptide receptor (GRPr). Following administration, imaging studies showed significant accumulation of the radiolabeled conjugate in tumor tissues compared to normal tissues, confirming the effectiveness of this compound in targeted imaging applications .

Case Study 2: Labeling Single Domain Antibodies

A method developed for labeling sdAbs with this compound demonstrated over 75% conjugation efficiency. This study illustrated that the labeled sdAbs maintained their binding affinity while significantly reducing kidney uptake compared to traditional labeling methods. This highlights the potential for this compound to enhance the pharmacokinetics of therapeutic antibodies .

Properties

IUPAC Name

3-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35NO8/c22-19(23)8-10-25-12-14-27-16-17-28-15-13-26-11-9-21-20(24)29-18-6-4-2-1-3-5-7-18/h1-2,18H,3-17H2,(H,21,24)(H,22,23)/b2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSNKSDUNMXNXDE-UPHRSURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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